1-(2-Methoxyphenyl)-4-[2-nitro-5-(pyrrolidin-1-yl)phenyl]piperazine
Overview
Description
1-(2-Methoxyphenyl)-4-[2-nitro-5-(pyrrolidin-1-yl)phenyl]piperazine is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a nitro-pyrrolidinylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-4-[2-nitro-5-(pyrrolidin-1-yl)phenyl]piperazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine core, followed by the introduction of the methoxyphenyl and nitro-pyrrolidinylphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-4-[2-nitro-5-(pyrrolidin-1-yl)phenyl]piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The methoxy group can be demethylated using strong acids like hydrobromic acid.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Hydrobromic acid, sulfuric acid.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of the corresponding amine.
Reduction: Formation of the demethylated product.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-(2-Methoxyphenyl)-4-[2-nitro-5-(pyrrolidin-1-yl)phenyl]piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-4-[2-nitro-5-(pyrrolidin-1-yl)phenyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: Lacks the nitro-pyrrolidinylphenyl group, resulting in different chemical and biological properties.
4-(2-Nitrophenyl)piperazine:
1-(2-Methoxyphenyl)-4-phenylpiperazine: Lacks the nitro and pyrrolidinyl groups, affecting its overall properties and uses.
Uniqueness
1-(2-Methoxyphenyl)-4-[2-nitro-5-(pyrrolidin-1-yl)phenyl]piperazine is unique due to the presence of both the methoxyphenyl and nitro-pyrrolidinylphenyl groups. This combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-4-(2-nitro-5-pyrrolidin-1-ylphenyl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-28-21-7-3-2-6-19(21)23-12-14-24(15-13-23)20-16-17(22-10-4-5-11-22)8-9-18(20)25(26)27/h2-3,6-9,16H,4-5,10-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMMZVAQGBLBKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=C(C=CC(=C3)N4CCCC4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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